MDL-72527 was initially developed as part of a series of compounds aimed at inhibiting polyamine oxidase, an enzyme involved in the degradation of polyamines, which are organic compounds critical for cellular functions. The compound's chemical formula is , with a molecular weight of approximately 192.30 g/mol . It is classified as an experimental small molecule with potential therapeutic applications in oncology .
The synthesis of MDL-72527 involves several chemical reactions typically starting from commercially available precursors. The detailed synthetic pathway includes:
Specific parameters such as reaction times, temperatures, and concentrations are critical for achieving optimal yields and purity, although detailed experimental conditions are often proprietary or not fully disclosed in literature.
The molecular structure of MDL-72527 can be represented by its two-dimensional chemical structure, which features a central carbon chain with two amine groups at either end. Key structural characteristics include:
The compound's three-dimensional conformation can be analyzed using computational modeling techniques, which predict how it interacts with polyamine oxidase at the molecular level .
MDL-72527 primarily acts as an inhibitor in biochemical pathways involving polyamines. Key reactions include:
These reactions have been extensively studied in vitro using various cancer cell lines, demonstrating MDL-72527's effectiveness in altering cellular metabolism and promoting cell death.
The mechanism of action for MDL-72527 involves several key steps:
Experimental data support these mechanisms through assays measuring cell viability, apoptosis markers, and enzyme activity.
MDL-72527 exhibits several notable physical and chemical properties:
These properties influence its bioavailability and interaction with biological membranes.
MDL-72527 has several scientific applications, particularly in cancer research:
MDL-72527 (N¹,N⁴-bis(2,3-butadienyl)-1,4-butanediamine) is a mechanism-based irreversible inhibitor that selectively targets spermine oxidase (SMOX), a flavin adenine dinucleotide (FAD)-dependent enzyme central to polyamine catabolism. SMOX catalyzes the direct oxidation of spermine to spermidine, generating stoichiometric amounts of hydrogen peroxide (H₂O₂) and 3-aminopropanal (3-AP), which spontaneously cyclizes to acrolein. MDL-72527 acts as a substrate analog, exploiting structural similarities to spermine’s terminal aminobutyl groups. Its di-allenylamine groups undergo covalent modification within SMOX’s catalytic pocket, forming suicide adducts that irreversibly block substrate access [3] [6]. Biochemical assays confirm MDL-72527’s competitive inhibition kinetics, with reported IC₅₀ values ranging from 89–100 μM and a Kᵢ of 63 μM against human SMOX. While newer inhibitors exhibit higher potency (e.g., JNJ-1289, IC₅₀ = 0.23 μM), MDL-72527 remains a foundational tool for probing SMOX biology due to its well-characterized selectivity profile [2] [8].
Table 1: Pharmacodynamic Profile of MDL-72527
Parameter | Value | Experimental Context |
---|---|---|
IC₅₀ (SMOX) | 89–100 μM | Recombinant human enzyme assay |
Kᵢ (SMOX) | 63 μM | Steady-state kinetics |
Inhibition Mode | Irreversible | Stoichiometric inactivation |
Selectivity vs. PAOX | >10-fold | Kinetic analysis |
The molecular basis of MDL-72527’s inhibition was elucidated through co-crystallization studies with engineered human SMOX (ehSMOX). Structural analysis at 2.4 Å resolution reveals that MDL-72527 occupies a hydrophobic cleft adjacent to the FAD cofactor in the enzyme’s substrate-binding domain. Key interactions include:
Comparative homology modeling highlights unique features of SMOX versus related oxidases:
Table 2: Key Structural Interactions in MDL-72527-SMOX Complex
SMOX Residue | Interaction Type | Functional Role |
---|---|---|
Glu216 | H-bond donor/acceptor | Substrate orientation |
Ser218 | H-bond acceptor | Stabilizes protonated amine |
Phe315 | π-alkyl stacking | Hydrophobic substrate recognition |
Leu318 | Van der Waals contact | Active site gating |
FAD isoalloxazine | Covalent adduct formation | Irreversible inhibition mechanism |
Inhibition of SMOX by MDL-72527 profoundly alters cellular polyamine flux:
Notably, in cancer cells, these shifts trigger lysosomal stress due to accumulation of acetylated polyamines, promoting apoptosis—a effect not observed in normal cells [7].
The therapeutic benefits of MDL-72527 largely stem from suppressing toxic SMOX metabolites:
Table 3: Impact of MDL-72527 on Toxic Metabolites in Disease Models
Disease Model | H₂O₂ Reduction | Acrolein Conjugate Reduction | Key Functional Outcome |
---|---|---|---|
Ischemic Retinopathy (OIR) | 75% | 80% | Reduced vaso-obliteration |
Diabetic Retinopathy | 68% | 72% | Preserved retinal ganglion cells |
Experimental Autoimmune Encephalomyelitis | 65% | 70% | Improved visual acuity |
These metabolite-mediated mechanisms position MDL-72527 as a pathway modulator rather than a mere enzyme inhibitor, with broad implications for treating polyamine-driven pathologies.
Compound Nomenclature
| Systematic Name | N¹,N⁴-bis(2,3-butadienyl)-1,4-butanediamine || Synonyms | MDL 72527; MDL-72,527; MDL72527 || CAS Registry Number | 99207-33-7 || Molecular Formula | C₁₂H₂₀N₂ || IUPAC Name | (buta-2,3-dien-1-yl)({4-[(buta-2,3-dien-1-yl)amino]butyl})amine |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1